molecular formula C11H10ClN3 B183864 N-benzyl-2-chloropyrimidin-4-amine CAS No. 71406-74-1

N-benzyl-2-chloropyrimidin-4-amine

Cat. No.: B183864
CAS No.: 71406-74-1
M. Wt: 219.67 g/mol
InChI Key: QWRADTLPANSRDT-UHFFFAOYSA-N
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Description

N-benzyl-2-chloropyrimidin-4-amine is a chemical compound with the molecular formula C11H10ClN3 and a molecular weight of 219.67 g/mol It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-chloropyrimidin-4-amine can be synthesized through a multi-step process. One common method involves the reaction of 2,4-dichloropyrimidine with benzylamine in the presence of a base such as N,N-diisopropylethylamine. The reaction is typically carried out in a solvent like isopropanol at low temperatures, followed by warming to room temperature over several hours. The resulting product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloropyrimidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield N-benzyl-2-methoxypyrimidin-4-amine.

Scientific Research Applications

N-benzyl-2-chloropyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-chloropyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-chloropyrimidin-2-amine: Similar structure but with the chlorine atom at the 4-position.

    2-amino-4-chloropyrimidine: Lacks the benzyl group but retains the pyrimidine core with a chlorine atom at the 4-position.

Uniqueness

N-benzyl-2-chloropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the chlorine atom at the 2-position allows for unique interactions with biological targets and distinct reactivity in chemical synthesis .

Properties

IUPAC Name

N-benzyl-2-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-11-13-7-6-10(15-11)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRADTLPANSRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364856
Record name N-benzyl-2-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

71406-74-1
Record name N-benzyl-2-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyrimidine (0.15 g, 1.0 mmol), benzylamine (0.109 ml, 1.0 mmol) in THF was added DIPEA (0.526ml, 3.0 mmol) and the reaction was heated at reflux for 2 hours resulting in formation of a 4:1 mixture of regioisomers (desired versus undesired) by TLC (5% Methanol:methylene chloride). The reaction was stripped down in vacuo and purified by silica column (eluent: 2% methanol:methylene chloride) giving 0.12 g (0.548 mmol) of desired product 10 in 54% yield. LC/MS (M+1)=220
Quantity
0.15 g
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reactant
Reaction Step One
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0.109 mL
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reactant
Reaction Step One
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Quantity
0.526 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Yield
54%

Synthesis routes and methods II

Procedure details

A solution of 2,4-dichloropyrimidine (0.500 g, 3.36 mmol) in isopropanol (10 mL) was cooled to 0° C., and benzylamine (0.360 g, 0.37 mL, 3.36 mmol) was added. N,N-Diisopropylethylamine (0.434 g, 0.58 mL, 3.4 mmol) was added and the mixture was allowed to warm to room temperature over 15 h. The resulting white suspension was concentrated to afford a white solid. This material was purified via column chromatography on silica gel (gradient elution with 0-50% ethyl acetate-hexane) to afford benzyl-(2-chloropyrimidin-4-yl)amine as a white solid. MS (MH+) 220.1; Calculated 219.68 for C11H10ClN3.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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